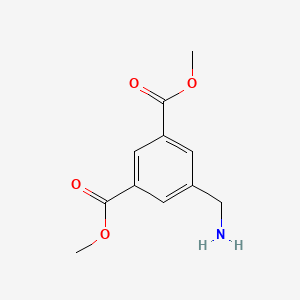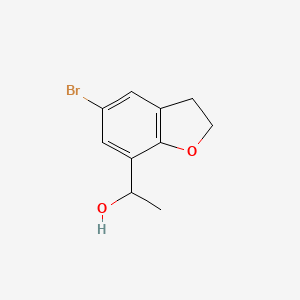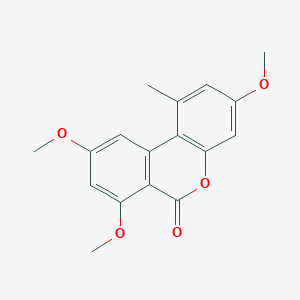
Dizirconium(4+) pentaiodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dizirconium(4+) pentaiodide is a chemical compound consisting of two zirconium ions with a +4 charge each, coordinated with five iodide ions. This compound is of interest due to its unique structural and chemical properties, which make it a subject of study in various fields of chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of dizirconium(4+) pentaiodide typically involves the reaction of zirconium tetrachloride with potassium iodide in an inert atmosphere. The reaction is carried out in a suitable solvent, such as tetrahydrofuran (THF), under controlled temperature conditions to ensure the formation of the desired product. The reaction can be represented as follows:
2 ZrCl4+5KI→Zr2I5+4KCl
Industrial Production Methods: While there is limited information on the large-scale industrial production of this compound, the methods used in laboratory synthesis can be scaled up with appropriate modifications to reaction vessels, temperature control, and purification techniques.
Chemical Reactions Analysis
Types of Reactions: Dizirconium(4+) pentaiodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state zirconium compounds.
Reduction: Reduction reactions can lead to the formation of lower oxidation state zirconium species.
Substitution: Iodide ions can be substituted with other halides or ligands under suitable conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and halogens.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halide exchange reactions can be carried out using other halide salts like sodium chloride or bromide.
Major Products:
Oxidation: Higher oxidation state zirconium compounds.
Reduction: Lower oxidation state zirconium species.
Substitution: Compounds with different halide ligands.
Scientific Research Applications
Dizirconium(4+) pentaiodide has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other zirconium-based compounds and materials.
Materials Science: The compound’s unique properties make it useful in the development of advanced materials, including catalysts and electronic components.
Biology and Medicine:
Industry: It is used in the production of specialized coatings and as a component in certain types of batteries and fuel cells.
Mechanism of Action
The mechanism of action of dizirconium(4+) pentaiodide involves its ability to interact with various molecular targets and pathways. The compound’s high reactivity allows it to participate in a range of chemical reactions, making it a versatile reagent in synthetic chemistry. Its interactions with biological molecules are being studied to understand its potential therapeutic applications.
Comparison with Similar Compounds
Zirconium(IV) iodide (ZrI4): A simpler compound with a single zirconium ion coordinated with four iodide ions.
Hafnium(IV) iodide (HfI4): Similar to zirconium(IV) iodide but with hafnium instead of zirconium.
Titanium(IV) iodide (TiI4): Another group IV metal iodide with similar properties.
Uniqueness: Dizirconium(4+) pentaiodide is unique due to its dimeric structure, which imparts distinct chemical and physical properties compared to its monomeric counterparts. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
I5Zr2+3 |
|---|---|
Molecular Weight |
816.97 g/mol |
IUPAC Name |
zirconium(4+);pentaiodide |
InChI |
InChI=1S/5HI.2Zr/h5*1H;;/q;;;;;2*+4/p-5 |
InChI Key |
QKDDLQQSDZRMIV-UHFFFAOYSA-I |
Canonical SMILES |
[Zr+4].[Zr+4].[I-].[I-].[I-].[I-].[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 3-[(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-1H-indole-2-carboxylate](/img/structure/B12436883.png)
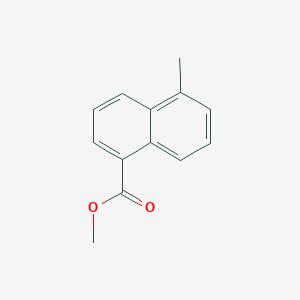
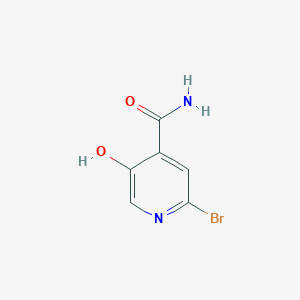
![8-[(1E)-2-(3,4-dimethoxyphenyl)ethenyl]-1,3-diethyl-9H-purine-2,6-dione](/img/structure/B12436906.png)

![1-[3-(Trifluoromethyl)phenyl]prop-2-en-1-amine](/img/structure/B12436925.png)

![2-[5-(3,7-Dimethylocta-2,6-dienyl)-2,4-dihydroxyphenyl]-5,7-dihydroxy-2,3-dihydrochromen-4-one](/img/structure/B12436946.png)
